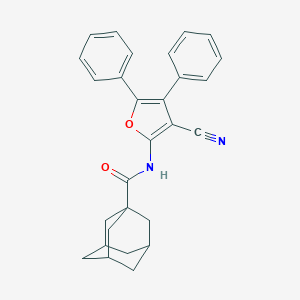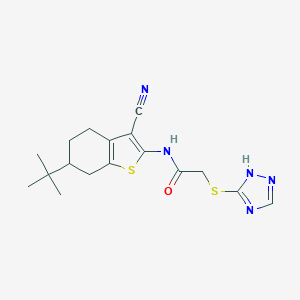![molecular formula C21H18BrN5OS2 B305981 2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B305981.png)
2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have a number of interesting properties that make it a promising candidate for use in various fields of study.
作用機序
The exact mechanism of action of 2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide has a number of biochemical and physiological effects. These include:
1. Anti-inflammatory effects: This compound has been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases.
2. Antioxidant effects: 2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide has been shown to have antioxidant effects and has been studied for its potential use in preventing oxidative stress-related diseases.
実験室実験の利点と制限
One of the main advantages of using 2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide in lab experiments is its potential to target specific enzymes and proteins. This makes it a valuable tool for studying various cellular processes. However, one of the limitations of using this compound is its complex synthesis process, which can make it difficult and expensive to obtain.
将来の方向性
There are a number of potential future directions for research on 2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide. Some of these include:
1. Further studies on its potential use in cancer treatment.
2. Studies on its potential use in treating neurodegenerative diseases.
3. Studies on its potential use in preventing oxidative stress-related diseases.
4. Development of more efficient and cost-effective synthesis methods.
In conclusion, 2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide is a promising compound that has potential applications in various fields of scientific research. Further studies are needed to fully understand its mechanism of action and to explore its potential uses in treating various diseases.
合成法
The synthesis of 2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide involves a multi-step process that requires specialized equipment and expertise. The exact details of the synthesis method are beyond the scope of this paper, but it is worth noting that this compound is not easily synthesized and requires a significant amount of effort and resources.
科学的研究の応用
2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide has been studied for its potential applications in a number of scientific fields. Some of the areas where this compound has shown promise include:
1. Cancer Research: This compound has been found to have anti-cancer properties and has been studied for its potential use in cancer treatment.
2. Neuroscience: 2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide has been shown to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases.
3. Infectious Diseases: This compound has been found to have antimicrobial properties and has been studied for its potential use in treating infectious diseases.
特性
製品名 |
2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide |
|---|---|
分子式 |
C21H18BrN5OS2 |
分子量 |
500.4 g/mol |
IUPAC名 |
2-[(5-benzyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C21H18BrN5OS2/c1-27-18(11-14-5-3-2-4-6-14)25-26-21(27)30-13-19(28)24-20-23-17(12-29-20)15-7-9-16(22)10-8-15/h2-10,12H,11,13H2,1H3,(H,23,24,28) |
InChIキー |
MHFVCPLZBSVIHR-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=C1SCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br)CC4=CC=CC=C4 |
正規SMILES |
CN1C(=NN=C1SCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B305898.png)
![N-(1-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}-2-methylpropyl)-3-methylbenzamide](/img/structure/B305899.png)
![2-({[(4-ethyl-5-{2-methyl-1-[(3-methylbenzoyl)amino]propyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B305900.png)
![2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B305905.png)
![Ethyl 4-({[(2-anilino-2-oxoethyl)sulfanyl]acetyl}amino)benzoate](/img/structure/B305907.png)
![2-({[(4-ethyl-5-{1-[(3-methylbenzoyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B305910.png)
![ethyl 4-[({[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B305911.png)
![2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(10H-phenothiazin-10-yl)ethanone](/img/structure/B305912.png)
![2-[5-(1-adamantyl)-2-ethoxybenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B305913.png)

![2-[(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B305915.png)
![isopropyl 4-{5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}-3-methylbenzoate](/img/structure/B305916.png)

![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B305922.png)